Cyclohexen-3-ylglycine

Description

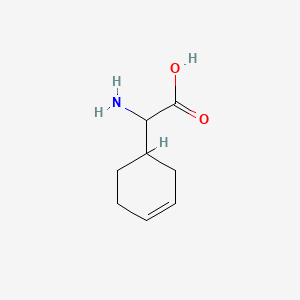

Cyclohexen-3-ylglycine (systematic name: 3-Cyclohexene-1-glycine) is a non-proteinogenic amino acid featuring a cyclohexene ring substituted at the 3-position and a glycine moiety.

Properties

IUPAC Name |

2-amino-2-cyclohex-3-en-1-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-2,6-7H,3-5,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXCLVASQNMYJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946034 | |

| Record name | Amino(cyclohex-3-en-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23364-04-7 | |

| Record name | α-Amino-3-cyclohexene-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23364-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohex-3-ene-1-acetic acid, alpha-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023364047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(cyclohex-3-en-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexen-3-ylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexen-3-ylglycine can be synthesized through several methods. One common approach involves the reaction of cyclohexene with glycine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-pressure reactors and specialized catalysts can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Cyclohexen-3-ylglycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound oxide.

Reduction: Reduction reactions can convert this compound to its corresponding amine.

Substitution: The amino group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction can produce cyclohexen-3-ylamine.

Scientific Research Applications

Cyclohexen-3-ylglycine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving amino acid analogs and their effects on biological systems.

Medicine: this compound derivatives may have potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cyclohexen-3-ylglycine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares Cyclohexen-3-ylglycine with structurally or functionally related compounds, focusing on physicochemical properties, applications, and regulatory identifiers.

Structural and Functional Analogues

Table 1: Key Compounds and Identifiers

| Compound Name | CAS Number | EPA Systematic Name | Functional Groups |

|---|---|---|---|

| This compound | Not Available | Not Listed in EPA Sources | Cyclohexene, Glycine |

| 3-Cyclohexene-1-carboxylic acid | 4771-80-6 | 3-Cyclohexene-1-carboxylic acid | Cyclohexene, Carboxylic acid |

| Cyclohexene | 110-83-8 | Cyclohexene | Cyclohexene (unsaturated ring) |

| Cyclohexene sulfide | 286-28-2 | Not Provided | Cyclohexene, Sulfide |

| Cyclohexanamine (Cyclohexylamine) | 108-91-8 | Cyclohexanamine | Amine, Cyclohexane |

Key Observations:

Functional Group Differences: this compound combines a cyclohexene ring with an amino acid (glycine), distinguishing it from simpler cyclohexene derivatives like 3-Cyclohexene-1-carboxylic acid (carboxylic acid substituent) or cyclohexene sulfide (sulfur-containing derivative).

Reactivity and Stability: Cyclohexene derivatives (e.g., 3-Cyclohexene-1-carboxylic acid) are prone to ring-opening reactions or oxidation due to the unsaturated bond, a trait likely shared by this compound . Cyclohexylamine (CAS 108-91-8) exhibits basicity from its amine group, whereas this compound’s amino acid structure may reduce volatility and alter pH-dependent behavior .

Regulatory and Safety Profiles :

- Safety data for cyclohexane (CAS 110-82-7), a fully saturated analog, highlight flammability and skin irritation risks . This compound’s unsaturated ring and glycine group may mitigate such hazards but introduce unique handling requirements (e.g., sensitivity to light or moisture).

Research and Application Gaps

- Synthetic Utility: Cyclohexene-containing compounds are intermediates in drug synthesis (e.g., prostaglandins, terpenes).

- Biological Activity: Amino acids with cyclic hydrocarbon chains (e.g., 1-aminocyclopropane-1-carboxylic acid) are known plant hormone precursors. This compound’s bioactivity remains unexplored but merits investigation .

Biological Activity

Overview

Cyclohexen-3-ylglycine is an organic compound with the molecular formula CHNO. It is a derivative of glycine, featuring a cyclohexene ring substitution at the amino group. This unique structure endows it with various biological activities, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can alter enzymatic activity or receptor signaling pathways, leading to diverse biological effects. The precise mechanisms depend on the context of its application, whether in biochemical assays or therapeutic settings.

Biological Activities

This compound exhibits several notable biological activities:

- Amino Acid Analog : It serves as an analog of glycine, influencing various biological systems by modulating neurotransmission and metabolic pathways.

- Potential Therapeutic Applications : Its derivatives may have applications in drug development, particularly for conditions that require modulation of neurotransmitter systems.

- Inhibition of Enzyme Activity : Research indicates that this compound can inhibit certain enzyme activities, which may be beneficial in treating diseases characterized by overactive enzymes.

Case Studies and Research Findings

Recent studies have explored the potential applications and effects of this compound:

- Neurotransmitter Modulation : A study investigated the effects of this compound on synaptic transmission in neuronal cultures. Results indicated that it could enhance inhibitory neurotransmission, suggesting a role in managing conditions like epilepsy.

- Antioxidant Properties : Research has shown that this compound exhibits antioxidant activity, protecting cells from oxidative stress induced by reactive oxygen species (ROS). This property is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.

- Anti-inflammatory Effects : In vitro studies demonstrated that this compound could reduce pro-inflammatory cytokine production in immune cells, indicating its potential as an anti-inflammatory agent.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Cyclohexylglycine | Lacks double bond in the cyclohexene ring | Limited to glycine-like activities |

| Cyclohexenylalanine | Different amino acid backbone | May have distinct receptor interactions |

| Cyclohexenylserine | Contains hydroxyl group | Potential for enhanced bioactivity |

| This compound | Unique combination of cyclohexene and glycine | Diverse biological activities including modulation of neurotransmission and antioxidant properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.